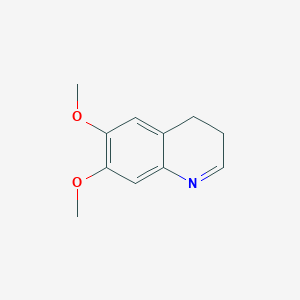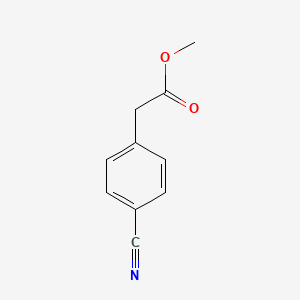
N,N-Dimethylindoline-5-Sulfonamide
Übersicht
Beschreibung
N,N-Dimethylindoline-5-Sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their inhibitory effects on various enzymes. Although the provided papers do not directly discuss N,N-Dimethylindoline-5-Sulfonamide, they do provide insights into the synthesis and properties of related sulfonamide derivatives, which can be extrapolated to understand the characteristics of N,N-Dimethylindoline-5-Sulfonamide.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes the electrochemical and chemical synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with a 55-76% yield. The chemical synthesis, on the other hand, is carried out in water at pH 2.0 and produces N-arylsulfonyl-3-arylsulfonyl derivatives with a 75-85% yield. These methods could potentially be adapted for the synthesis of N,N-Dimethylindoline-5-Sulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). Paper details the structural characterization of a series of new sulfonamides using these techniques, along with elemental analysis. These methods would be applicable for analyzing the molecular structure of N,N-Dimethylindoline-5-Sulfonamide to confirm its identity and purity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and the presence of reactive functional groups. While the papers provided do not discuss specific reactions of N,N-Dimethylindoline-5-Sulfonamide, the reactivity of sulfonamides in general can be inferred. For instance, sulfonamides can react with alkyl or aralkyl halides in the presence of a solvent like N,N-dimethylformamide (DMF) and an activator such as lithium hydride (LiH), as described in paper . This type of reaction could be relevant for further functionalization of N,N-Dimethylindoline-5-Sulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are crucial for their potential applications. Paper evaluates the inhibitory effects of synthesized sulfonamides on acetylcholinesterase and their antioxidant activity using DPPH assay. One of the derivatives showed significant acetylcholinesterase inhibitory activity, suggesting that similar sulfonamide compounds, including N,N-Dimethylindoline-5-Sulfonamide, could have therapeutic potential. The physical properties such as solubility, melting point, and stability can be determined experimentally and are essential for the development of pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Compounds in Medicine and Therapy
Sulfonamide compounds, including N,N-Dimethylindoline-5-Sulfonamide, are significant in the realm of synthetic bacteriostatic antibiotics. Originally used as the primary therapy against bacterial infections before the advent of penicillin, sulfonamides have found applications beyond antibacterial use. They serve as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as cancer, glaucoma, and Alzheimer’s. Their utility spans across antiviral, anticancer, and as components in drugs for Alzheimer’s disease, showcasing their versatility and enduring importance in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Impact and Human Health
The presence of sulfonamides in the environment, largely from agricultural activities, poses a potential hazard to human health. These compounds can alter microbial populations, potentially leading to antibiotic resistance, which is a global health concern. This underscores the need for careful management and reduction of sulfonamide pollution to safeguard public health (Baran et al., 2011).
Analytical Methods and Detection
Capillary electrophoresis (CE) has emerged as a novel trend in the analysis of sulfonamides, offering a method for detecting these compounds in various matrices, including pharmaceuticals and biological fluids. This advancement is crucial for ensuring the quality of sulfonamide-containing medications and for understanding their behavior in different environments (Hoff & Kist, 2009).
Sulfonamides in Drug Development
The research and development of sulfonamide-based drugs continue to be a hot topic in medicinal chemistry. With over 150 FDA-approved sulfur (SVI)-based drugs, the exploration of sulfonyl or sulfonamides analogues for a wide range of therapeutic applications remains a priority. This highlights the ongoing need for novel, less toxic, and more effective sulfonamide-containing drugs to combat various diseases (Zhao et al., 2018).
Safety And Hazards
The safety data sheet for sulfonamides suggests that they may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also cause specific target organ toxicity, affecting the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling sulfonamides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371146 | |
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylindoline-5-Sulfonamide | |
CAS RN |
99169-99-0 | |
| Record name | N,N-Dimethylindoline-5-Sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylindoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)




![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)
